molecular formula C8H6ClIO2 B8226428 4-Chloro-2-iodo-6-methylbenzoic acid

4-Chloro-2-iodo-6-methylbenzoic acid

Cat. No.: B8226428
M. Wt: 296.49 g/mol
InChI Key: DRYFFNYQTYAJIE-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methylbenzoic acid: is an organic compound with the molecular formula C8H6ClIO2 . It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Chloro-2-iodo-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-6-methylbenzoic acid typically involves the iodination and chlorination of 6-methylbenzoic acid. The process may include the following steps:

    Chlorination: The addition of a chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.

    Purification: Using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

    Substitution: Derivatives with different functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-6-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

    4-Chloro-2-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    2-Chloro-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 4-Chloro-2-iodo-6-methylbenzoic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

4-chloro-2-iodo-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFFNYQTYAJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Chloro-2-methylbenzoic acid (1.7 g, 10 mmol), palladium(II) acetate (112 mg, 0.5 mmol), iodobenzene diacetate (6.44 g, 20 mmol) and elemental iodine (5.08 g, 20 mmol) were dissolved in N,N-dimethylformamide (50 mL) and stirred overnight at 100° C. The reaction mixture was cooled to room temperature, diluted with methyl-tert-butylether and 2M hydrochloric acid and washed with 10% aqueous solution of sodium metabisulphite. Organic phase was extracted with 2M sodium hydroxide and the resulting basic aqueous phase was acidified with concentrated aqueoushydrochloric acid and re-extracted with methyl-tert-butylether. The solvent was removed under reduced pressure affording 4-chloro-2-iodo-6-methylbenzoic acid (2.8 g, 94% yield) without further purification. So obtained iodinated benzoic acid (2.8 g, 9.4 mmol) was dissolved in N,N-dimethylformamide (25 mL) and methyliodide (1.25 mL, 20 mmol) and potassium carbonate (2.8 g, 20 mmol) were added. The reaction mixture was stirred overnight at room temperature, diluted with methyl-tert-butylether and washed with water, 1M sodium hydroxide, water and brine. Solvent was removed under reduced pressure and the crude was purified by flash chromatography (n-hexane/diethyl ether 100:2) to give title compound (2.2 g, 75% yield).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methyl-benzoic acid (3.40 g, 20 mmol,), N-iodosuccinamide (4.4 g, 22 mmol) and palladium (II) acetate (0.448 g, 2 mmol) in dry DMF (35 mL) was heated at 100° C. for 36 h under nitrogen atmosphere. After this time, the reaction mixture was cooled to ambient temperature and poured into water. The aqueous solution was extracted with ethyl acetate (2×100 mL) and the combined organic extracts were washed with aqueous sodium thiosulphate (30 mL) and brine (30 mL). The organic solution was dried over anhydrous MgSO4, filtered and concentrated to afford 4-chloro-2-iodo-6-methyl-benzoic acid. The product was used without further purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
N-iodosuccinamide
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.448 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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